molecular formula C20H21IN6O4 B13771728 Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 68214-78-8

Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-

Cat. No.: B13771728
CAS No.: 68214-78-8
M. Wt: 536.3 g/mol
InChI Key: IZORMMLJZNGANB-UHFFFAOYSA-N
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Description

Properties

CAS No.

68214-78-8

Molecular Formula

C20H21IN6O4

Molecular Weight

536.3 g/mol

IUPAC Name

N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C20H21IN6O4/c1-5-26(6-2)18-9-16(23-12(3)28)17(10-19(18)31-4)24-25-20-13(11-22)7-14(27(29)30)8-15(20)21/h7-10H,5-6H2,1-4H3,(H,23,28)

InChI Key

IZORMMLJZNGANB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])C#N)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process combining aromatic amine derivatization, azo coupling, and acetamide formation. The key steps include:

Specific Synthetic Route Example

While direct literature on this exact compound's synthesis is limited, analogous azo acetamide compounds have been synthesized via the following approach, which can be adapted for this compound:

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 2-cyano-6-iodo-4-nitroaniline Nitration and iodination of 2-cyanoaniline derivatives Controlled nitration and iodination under acidic conditions
2 Diazotization of 2-cyano-6-iodo-4-nitroaniline NaNO2/HCl at 0-5°C Formation of diazonium salt
3 Azo coupling with 5-(diethylamino)-4-methoxyaniline Basic aqueous medium (pH ~9-10) Coupling forms the azo linkage
4 Acetylation of the resulting amine Acetic anhydride or acetyl chloride, base catalyst Formation of the acetamide group

This sequence aligns with standard azo dye synthesis and acetamide functionalization protocols documented in analogous compounds.

Reaction Conditions and Optimization

  • Diazotization : Conducted at low temperature (0–5°C) to maintain diazonium salt stability.
  • Azo coupling : Performed in mildly alkaline conditions to promote nucleophilic attack on the diazonium salt.
  • Acetylation : Usually carried out in anhydrous organic solvents like dichloromethane or acetonitrile with a base such as pyridine to neutralize generated acid.

Yield and Purity

  • Yields for similar azo acetamide compounds typically range from 70% to over 90% depending on reaction conditions and purification methods.
  • Purification is often achieved by recrystallization or chromatography.

Analytical Methods for Confirmation

  • HPLC : Reverse-phase HPLC with acetonitrile/water and phosphoric or formic acid as mobile phase is effective for purity analysis and preparative separation.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
  • Melting Point : Characteristic melting points around 240–243 °C have been reported for closely related compounds.

Data Table: Summary of Preparation Parameters for Related Azo Acetamide Compounds

Parameter Typical Conditions Notes
Diazotization Temperature 0–5 °C To stabilize diazonium salt
Coupling pH 8.5–10 Mildly alkaline for azo coupling
Acetylation Reagents Acetic anhydride or acetyl chloride Requires base catalyst
Solvents Water, dichloromethane, acetonitrile Depends on step
Reaction Time 1–3 hours per step Optimized for yield
Yield 70–92% Varies with purity and scale
Purification Recrystallization, chromatography To remove impurities
Analytical Techniques HPLC, MS, melting point For characterization

Research Results and Literature Support

  • The synthesis of 2-cyano-N-(4-methoxyphenyl)acetamide as a precursor demonstrates the feasibility of introducing the cyano and methoxy groups before azo coupling, with yields up to 92%.
  • HPLC methods developed for similar azo acetamide compounds allow for efficient separation and purity assessment, critical for confirming successful synthesis.
  • The presence of electron-withdrawing groups (nitro, cyano, iodo) and electron-donating groups (diethylamino, methoxy) affects the reactivity and stability of intermediates, requiring careful control of reaction conditions.
  • Safety data for related compounds indicate moderate hazards requiring standard laboratory precautions during synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- can be effectively analyzed using reverse-phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This technique is scalable and suitable for isolating impurities in preparative separation processes .

Parameter Details
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative for MSFormic Acid
Column TypeNewcrom R1 HPLC Column

2. Pharmacokinetics
The compound's properties make it suitable for pharmacokinetic studies. Its structural characteristics allow researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. The ability to analyze the compound through HPLC facilitates the study of its behavior in various biological matrices .

Case Study 1: Separation Techniques

A study demonstrated the effectiveness of using Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- in separating complex mixtures in pharmaceutical formulations. The HPLC method allowed for the identification and quantification of impurities at low concentrations, which is critical for ensuring drug safety and efficacy .

Case Study 2: Bioactivity Assessment

Another research focused on evaluating the bioactivity of this compound in various biological assays. The findings indicated that the compound exhibited significant activity against certain pathogens, suggesting potential applications in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, altering the activity of target proteins. The cyano and iodine groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations
Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes
Target Compound (55252-53-4) -I, -CN, -NO₂, -N(C₂H₅)₂, -OCH₃ C₁₉H₁₉IN₆O₃ 506.30 Pharmaceuticals, dyes
Bromo Analog (2537-62-*) -Br replaces -I C₁₉H₁₉BrN₆O₃ ~468.29 Regulated under EPA Significant New Use Rules (SNURs)
Chloro-Dinitro Analog (79295-99-1) -Cl, -NO₂ (×2), -N(C₂H₅)₂, -OCH₃ C₁₉H₂₁ClN₆O₆ 464.86 Higher reactivity due to dual nitro groups; potential pesticide applications
Dimethylamino Propanamide (68134-39-4) -CH₃ replaces -C₂H₅ in amino group; propanamide (-COCH₂CH₃) replaces acetamide C₁₈H₁₇IN₆O₃ 492.27 Reduced steric hindrance; altered solubility
Dicyano Derivative (Disperse Blue 165) -CN (×2) replaces -I and -NO₂ C₁₉H₁₇N₇O₃ 391.39 Textile dye; enhanced conjugation for color intensity
Physical Properties
  • Boiling Point :
    • Target compound: 704°C .
    • Chloro-dinitro analog: 766.6°C due to stronger intermolecular forces from nitro groups .
  • Density :
    • Target compound: 1.57 g/cm³ vs. chloro-dinitro analog: 1.4 g/cm³ .
Bioactivity and Toxicity
  • Target Compound : Evaluated in environmental screening assessments, indicating regulatory scrutiny .
  • Bromo Analog : Subject to EPA SNURs, suggesting higher environmental persistence or toxicity .

Key Research Findings

  • Pharmaceutical Utility : The iodo substituent in the target compound enhances binding affinity to K-ras G12C mutants due to iodine’s polarizability and size .
  • Dye Performance: Azo compounds with cyano/nitro groups (e.g., Disperse Blue 165) exhibit superior lightfastness, while iodo derivatives may offer unique spectral properties .
  • Regulatory Trends : Bromo and iodo analogs face stricter regulations compared to chloro derivatives, reflecting differences in ecotoxicological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this acetamide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step azo-coupling reactions. A typical approach involves:

  • Diazotization of 2-cyano-6-iodo-4-nitroaniline under acidic conditions.
  • Coupling with N-substituted acetamide precursors (e.g., 5-(diethylamino)-4-methoxyaniline derivatives) in polar aprotic solvents like DMF.
  • Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via column chromatography .
  • Optimization includes adjusting stoichiometry (1:1.5 molar ratios of reactants to intermediates) and temperature control (room temperature to 60°C) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1 \text{H} NMR (δ 7.8–8.2 ppm for azo protons) and 13C^{13} \text{C} NMR (δ 150–160 ppm for nitrile/azo carbons) .
  • Purity assessment : HPLC with UV detection (λ = 450–500 nm for azo chromophores) or HRMS for molecular ion verification (e.g., [M+H]+^+ peaks).
  • Cross-reference spectral data with computational predictions (e.g., PubChem or NIST databases) to validate assignments .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) due to potential toxicity and photosensitivity.
  • Store in airtight, light-resistant containers at 2–8°C. Avoid water contact to prevent decomposition.
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound in flow chemistry systems?

  • Methodological Answer :

  • Use fractional factorial designs to screen critical variables (e.g., residence time, reagent concentration).
  • Optimize flow rates (0.1–1.0 mL/min) and reactor geometry (microfluidic vs. tubular) to enhance mixing and yield.
  • Statistical modeling (e.g., ANOVA) identifies dominant factors (e.g., temperature > solvent polarity) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Replicate experiments using standardized protocols (e.g., identical solvents, purity of starting materials).
  • Compare 1H^1 \text{H} NMR integrals for diagnostic protons (e.g., diethylamino groups at δ 1.2–1.5 ppm) across studies.
  • Investigate solvent-dependent tautomerism or polymorphism via X-ray crystallography .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., halogens, alkoxy groups) at the 4-methoxy or 6-iodo positions.
  • Test biological activity (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area).
  • Use QSAR models to predict bioactivity trends .

Q. What computational tools and databases are essential for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility/stability : Use Schrödinger’s QikProp or ACD/Labs to estimate logS (typical range: -4.5 to -3.0) and pKa (≈8.5 for diethylamino groups).
  • Spectroscopic simulation : Gaussian 16 for DFT-based NMR chemical shifts.
  • Validate predictions against experimental data from NIST or PubChem .

Q. What strategies can be employed to determine the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask methods in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
  • Stability studies : Monitor degradation via UPLC-MS under stress conditions (40–60°C, UV light exposure).
  • Calculate thermodynamic solubility parameters (Hansen solubility parameters) .

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